molecular formula C6H9BrO2 B1401530 Methyl 3-bromocyclobutane-1-carboxylate CAS No. 4935-00-6

Methyl 3-bromocyclobutane-1-carboxylate

Cat. No.: B1401530
CAS No.: 4935-00-6
M. Wt: 193.04 g/mol
InChI Key: PXUHGFNZFJXRFN-UHFFFAOYSA-N
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Description

Methyl 3-bromocyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9BrO2. It is a colorless to light yellow liquid at room temperature and is known for its use in various chemical reactions and research applications .

Mechanism of Action

Target of Action

Methyl 3-bromocyclobutane-1-carboxylate is a compound that has been studied for its potential as a bioisostere It’s worth noting that compounds with similar structures have been used in the synthesis of drugs targeting various enzymes and receptors .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the target’s function. For instance, the compound can be used in “strain-release” transformations, a process that leverages the high strain energy of the compound . This process can lead to the creation of various other ring systems .

Biochemical Pathways

This compound can affect various biochemical pathways due to its potential as a bioisostere . Bioisosteres are compounds that can mimic the biological effects of another compound, thus potentially affecting the same biochemical pathways

Pharmacokinetics

The compound’s potential as a bioisostere suggests that it could have similar adme properties to the compounds it mimics .

Result of Action

The result of this compound’s action can vary depending on the target and the biochemical pathway it affects. As a potential bioisostere, it could mimic the molecular and cellular effects of other compounds . These effects could range from enzyme inhibition to receptor activation, among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the temperature, among others . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromocyclobutane-1-carboxylate can be synthesized from 3-oxocyclobutanecarboxylic acid. The synthesis involves the bromination of the cyclobutane ring followed by esterification . The reaction conditions typically require a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromocyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted cyclobutane derivatives, reduced cyclobutane compounds, and oxidized carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorocyclobutane-1-carboxylate
  • Methyl 3-fluorocyclobutane-1-carboxylate
  • Methyl 3-iodocyclobutane-1-carboxylate

Uniqueness

Methyl 3-bromocyclobutane-1-carboxylate is unique due to its specific reactivity profile, particularly in substitution reactions where the bromine atom is more reactive compared to chlorine or fluorine. This makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

methyl 3-bromocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUHGFNZFJXRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80785181, DTXSID201192971, DTXSID601200815
Record name Methyl 3-bromocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4935-00-6, 1523618-35-0, 1638771-96-6
Record name Methyl 3-bromocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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